

## An In-depth Technical Guide to Bumetanide-d5: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of **Bumetanide-d5**. This deuterated analog of Bumetanide serves as a crucial internal standard for the accurate quantification of the active drug in various biological matrices.

## **Core Chemical Properties**

**Bumetanide-d5** is a stable, isotopically labeled form of Bumetanide, a potent loop diuretic. The five deuterium atoms are located on the phenoxy group, which provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.

### **Quantitative Data Summary**

The key physicochemical properties of **Bumetanide-d5** are summarized in the table below for easy reference and comparison.



Property	Value	References
CAS Number	1216739-35-3	[1][2][3][4][5][6][7]
Molecular Formula	C17H15D5N2O5S	[1][2][3][5]
Molecular Weight	369.45 g/mol	[2][3][4][5][7]
Formal Name	3-(aminosulfonyl)-5- (butylamino)-4-phenoxy-d5- benzoic acid	[1]
Synonyms	3-(Butylamino)-4-(phenoxy- d5)-5-sulfamoylbenzoic acid	[3][5]
Appearance	White Solid	[7]
Melting Point	230 - 231 °C	[4]
Purity	>98% (by HPLC)	[3][4]
Deuterium Incorporation	≥99% (d1-d5)	[1][4]
Solubility	DMF: 33 mg/mL, DMSO: 25 mg/mL, Ethanol: 14 mg/mL	[1]

### **Chemical Structure**

The foundational structure of **Bumetanide-d5** consists of a benzoic acid core substituted with butylamino, sulfamoyl, and deuterated phenoxy groups.

Caption: Chemical structure and identifiers of **Bumetanide-d5**.

### **Experimental Protocols**

**Bumetanide-d5** is primarily used as an internal standard in analytical chemistry for the quantification of Bumetanide. Below are representative protocols for its synthesis and application.

## **Synthesis of Bumetanide (Illustrative Pathway)**



While the specific synthesis of the deuterated analog may vary, it generally follows the synthesis of the parent compound, utilizing a deuterated starting material. A known one-pot synthesis method for Bumetanide is described, which could be adapted.[8]

- Reaction Setup: In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g), butyraldehyde (29.2g), and 10% palladium on carbon (5.0g) in methanol (250 mL).[8]
- Hydrogenation: Flush the autoclave with nitrogen, followed by hydrogen gas. Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.[8]
- Monitoring and Workup: Monitor the reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). After approximately six hours, once the starting material is consumed, stop the reaction and cool to room temperature.[8]
- Purification: Filter the catalyst under a nitrogen blanket. Concentrate the filtrate and dilute the resulting semi-solid with n-Hexane. Cool the mixture to below 10°C and filter after one hour to isolate the crystalline product.[8]

To synthesize **Bumetanide-d5**, this process would be adapted, likely starting with a deuterated phenoxy precursor.

# Quantification of Bumetanide using Bumetanide-d5 by RP-HPLC

**Bumetanide-d5** is the ideal internal standard for quantifying Bumetanide in pharmaceutical formulations and biological fluids.[1]

- Chromatographic Conditions:
  - Column: Discovery C18, 250 × 4.6 mm, 5 μm.[9]
  - Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde and acetonitrile.[9]
  - Flow Rate: 1.0 mL/min.[9]
  - Detection: Photodiode array (PDA) detector at 254 nm.[9]

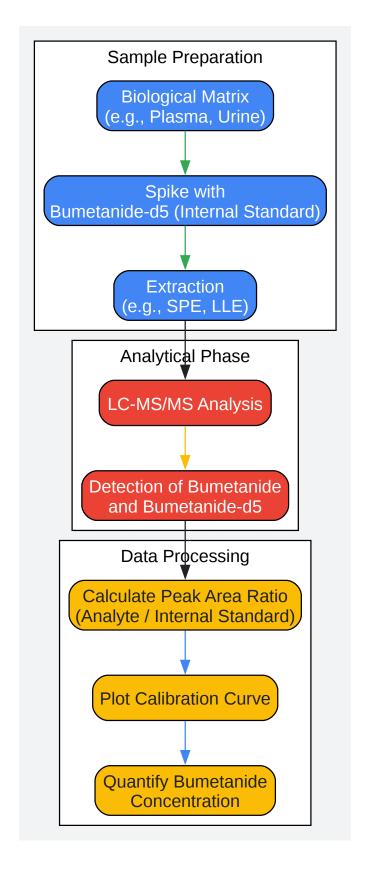


- Standard and Sample Preparation:
  - Prepare a stock solution of Bumetanide and Bumetanide-d5 in the mobile phase.
  - For assaying tablets, crush and powder twenty tablets. Extract a powder amount
    equivalent to 25 mg of Bumetanide using the mobile phase in a 25 mL volumetric flask.[10]
  - Spike a known concentration of **Bumetanide-d5** into all calibration standards and unknown samples.
- Analysis:
  - Inject the prepared solutions into the HPLC system.
  - Construct a calibration curve by plotting the ratio of the peak area of Bumetanide to the peak area of Bumetanide-d5 against the concentration of Bumetanide.
  - Determine the concentration of Bumetanide in the unknown samples using the regression equation from the calibration curve.

### **Biological Context and Application Workflow**

Bumetanide acts as an inhibitor of the Na-K-2Cl cotransporter (NKCC1) and an agonist of the G protein-coupled receptor 35 (GPR35).[1] Its deuterated form, **Bumetanide-d5**, is essential for pharmacokinetic and metabolic studies where precise quantification is required.





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Caption: Workflow for quantifying Bumetanide using Bumetanide-d5.



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